4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde is an organic compound with a complex structure that includes both chloro and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde typically involves multiple steps. One common method includes the use of Friedel-Crafts acylation followed by a series of functional group transformations. For instance, starting with a chlorinated benzene derivative, the compound can be synthesized through a sequence of reactions involving methoxylation and formylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzoic acid.
Reduction: 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methoxybenzaldehyde
- 4-Chloro-2-methoxybenzoic acid
- 4-Chloro-2-methoxybenzyl alcohol
Uniqueness
4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde is unique due to its dual methoxy and chloro functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-14-6-4-13(17)8-12(14)10-21-15-5-3-11(9-18)7-16(15)20-2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTXUJKGBGQEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)COC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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